3,3-Difluoro-6-Methyl-5-Hepten-2-One
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Overview
Description
3,3-Difluoro-6-Methyl-5-Hepten-2-One is a chemical compound with the molecular formula C8H12F2O It is a fluorinated ketone, characterized by the presence of two fluorine atoms and a methyl group attached to a heptenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-6-Methyl-5-Hepten-2-One typically involves the fluorination of 6-Methyl-5-Hepten-2-One. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-6-Methyl-5-Hepten-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,3-Difluoro-6-Methyl-5-Hepten-2-One has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mechanism of Action
The mechanism by which 3,3-Difluoro-6-Methyl-5-Hepten-2-One exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, leading to unique biological and chemical activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-5-Hepten-2-One: A non-fluorinated analog with similar structural features but different chemical properties.
3,3-Difluoro-5-Hepten-2-One: A closely related compound with a different substitution pattern on the heptenone backbone.
Uniqueness
3,3-Difluoro-6-Methyl-5-Hepten-2-One is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C8H12F2O |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3,3-difluoro-6-methylhept-5-en-2-one |
InChI |
InChI=1S/C8H12F2O/c1-6(2)4-5-8(9,10)7(3)11/h4H,5H2,1-3H3 |
InChI Key |
HNGWAGXENVVKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(C(=O)C)(F)F)C |
Origin of Product |
United States |
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